Quinolinium chlorochromate

Overview

Description

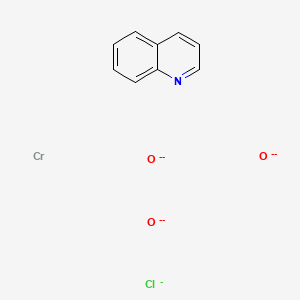

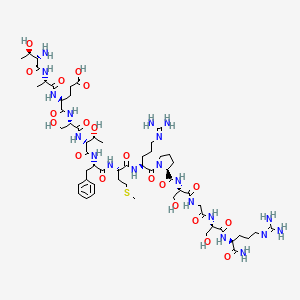

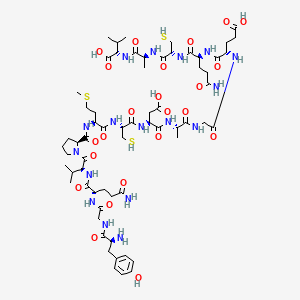

Quinolinium chlorochromate is a purum with an assay of ≥97.0% . It has an empirical formula of C9H7N · ClCrO3H and a molecular weight of 265.61 . It is used as a selective oxidation reagent for the oxidation of primary alcohols in the presence of secondary alcohols .

Synthesis Analysis

Quinolinium chlorochromate has been used as an efficient reagent for the oxidation of organic halides . The reaction kinetics revealed second-order kinetics with a first order in Alcohol and Cr (VI) reagent at constant bisulfate concentration .Molecular Structure Analysis

The molecular formation of Quinolinium chlorochromate was initially identified using empirical formula (Hill Notation): C9H7N · ClCrO3H . Further analysis of the crystal structure was done using X-ray diffraction .Chemical Reactions Analysis

Quinolinium chlorochromate has been used as an oxidizing agent for the oxidation of organic substrates . For instance, it has been used in the oxidation of organic sulfides, resulting in the formation of the corresponding organic sulfoxides .Physical And Chemical Properties Analysis

Quinolinium chlorochromate has a melting point of 127-130°C . It has a molecular weight of 265.61 and an MDL number of MFCD00077687 .Scientific Research Applications

Oxidation of Organic Substrates

Quinolinium chlorochromate (QCC) is a significant chromium(VI) oxidant used for the effective and selective oxidation of organic substrates under mild conditions. It has been introduced as a newer oxochromium(VI) reagent, adding to the select list of oxidizing agents in organic synthesis .

Kinetics and Mechanism Studies

Recent work has highlighted the kinetics and mechanism of reactions involving QCC. It is used to study the rate at which reactions occur and to understand the steps involved in the transformation of substrates .

Electrophilic Aromatic Nitration

QCC reagents are utilized for in situ electrophilic nitration of aromatic compounds. This process is essential in the synthesis and development of anti-infective drugs .

Oxidation in Pharmaceutical Research

The kinetics of oxidation of phenol by QCC in aqueous acetic acid leads to the formation of quinone, an important reaction in pharmaceutical research. The reaction is first order with respect to both phenol and QCC and is catalyzed by hydrogen ions .

Synthesis of Nitroaromatic Compounds

QCC is used for efficient electrophilic aromatic nitration using sodium nitrite and thiocyanation by using ammonium thiocyanate under various conditions, including conventional, ultrasonic, and solvent-free microwave-assisted conditions .

Oxidation of Alcohols

One of the most important transformations in organic synthetic methods is the selective oxidation of primary and secondary alcohols into their corresponding aldehydes/carboxylic acids, where QCC plays a crucial role .

Mechanism of Action

Target of Action

Quinolinium chlorochromate (QCC) is primarily used as an oxidizing agent . Its primary targets are organic substrates, particularly those that can undergo oxidation reactions .

Mode of Action

QCC interacts with its targets through oxidation reactions . It is a chromium(VI) oxidant that effectively and selectively oxidizes organic substrates under mild conditions . The oxidation is first order with respect to both QCC and the organic substrate .

Biochemical Pathways

It is known that qcc plays a significant role in the oxidation of organic substrates . This suggests that it may influence various biochemical pathways involving these substrates.

Result of Action

The primary result of QCC’s action is the oxidation of organic substrates . This can lead to various molecular and cellular effects, depending on the specific substrate involved. For example, in the case of L-arabinose, a reducing sugar, the oxidation by QCC leads to the formation of corresponding oxoacids .

Action Environment

The action of QCC is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the oxidation rate of L-arabinose by QCC was found to be promoted by acid and remains unaffected by NaClO4 . Furthermore, the reaction is carried out in a 50% acetic acid-50% water mixture containing HClO4 and NaClO4 under pseudo-first order conditions .

Safety and Hazards

Future Directions

Quinolinium chlorochromate adds to the select list as the most significant recent chromium(VI) oxidant for the effective and selective oxidation of organic substrates under mild conditions . It has been used as an efficient reagent for electrophilic aromatic nitration using sodium nitrite and thiocyanation by using ammonium thiocyanate under conventional, ultrasonic and solvent-free microwave assisted conditions .

properties

IUPAC Name |

chromium;oxygen(2-);quinoline;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWQSXBMNHNODN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClCrNO3-7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858357 | |

| Record name | chromium;oxygen(2-);quinoline;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolinium chlorochromate | |

CAS RN |

108703-35-1 | |

| Record name | chromium;oxygen(2-);quinoline;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of quinolinium chlorochromate?

A1: Quinolinium chlorochromate has the molecular formula C9H7ClCrNO3 and a molecular weight of 275.60 g/mol.

Q2: Is there any spectroscopic data available for QCC?

A2: While specific spectroscopic data wasn't detailed in the provided research, QCC's purity is often assessed through iodometric titrations. [, , , ] Furthermore, researchers frequently utilize UV-Vis spectrophotometry to monitor reactions involving QCC by tracking the decrease in absorbance at a specific wavelength (e.g., 352 nm). [, , , , , , ]

Q3: How does quinolinium chlorochromate interact with organic substrates?

A3: QCC functions as a two-electron oxidant, meaning it accepts two electrons from the target molecule during the oxidation process. [, , , ] Studies indicate that the chromium center in QCC, initially in the +6 oxidation state, is reduced to the +4 oxidation state after the reaction. []

Q4: What is the general mechanism of oxidation by QCC?

A4: Research suggests QCC oxidations often proceed through a two-step mechanism:

- Complex Formation: QCC reversibly forms a complex with the substrate (e.g., an aldehyde). [, ]

- Product Formation: The complex decomposes in a rate-determining step to yield the oxidized product (e.g., a carboxylic acid) and a reduced chromium species. [, ]

Q5: Does the oxidation mechanism vary depending on the substrate?

A5: Yes, the specific mechanism can vary. For instance, QCC oxidation of aldehydes often involves a hydride ion transfer, [, ] while the oxidation of sulfides might involve the formation of a sulfenium cation intermediate. [] In the case of unsaturated compounds like alkenes, QCC can facilitate epoxidation reactions. [, ]

Q6: How does the solvent influence QCC oxidations?

A6: Solvent effects are significant. Studies show that solvents with lower dielectric constants tend to favor QCC oxidation reactions. [, , , , ] Research using multiparametric equations, like Taft's and Swain's equations, helps analyze the role of specific and nonspecific solvent-solute interactions. [, , , , ]

Q7: What types of reactions is quinolinium chlorochromate commonly used for?

A7: QCC finds extensive use in oxidizing various functional groups:

- Oxidation of Alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones. [, , , ]

- Oxidation of Aldehydes: Oxidizes aldehydes to their corresponding carboxylic acids. [, ]

- Oxidation of Sulfides: Transforms sulfides into sulfoxides. []

- Epoxidation of Alkenes: Facilitates the formation of epoxides from alkenes. [, ]

- Oxidation of Aldonitrones: Oxidizes aldonitrones in the presence of oxalic acid. []

Q8: Is quinolinium chlorochromate a selective oxidizing agent?

A8: QCC displays good selectivity in many reactions. For example, it can preferentially oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions. []

Q9: Are there any examples of QCC being used in a catalytic manner?

A9: While the provided research primarily focuses on stoichiometric applications of QCC, exploring its potential as a catalyst in various organic transformations would be an interesting avenue for further research.

Q10: Are there any safety concerns associated with handling quinolinium chlorochromate?

A10: As a chromium(VI) reagent, QCC warrants careful handling. Chromium(VI) compounds are known to be toxic and potentially carcinogenic. It is crucial to follow appropriate safety protocols, including using personal protective equipment and ensuring proper waste disposal. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![d[Cha4]AVP](/img/structure/B561571.png)

![[Ala17]-MCH](/img/no-structure.png)